Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Applications of 2,4,6-Tribromophenyl β-D-Glucopyranoside
Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Applications of 2,4,6-Tribromophenyl β-D-Glucopyranoside
Executive Summary
2,4,6-Tribromophenyl β-D-glucopyranoside (often designated as TP490 in environmental literature) is a highly specialized aryl glycoside. From a biochemical standpoint, it represents the primary Phase II detoxification metabolite of 2,4,6-tribromophenol (TBP), a ubiquitous brominated flame retardant and environmental pollutant[1]. From a mechanistic chemistry perspective, its highly activated 2,4,6-tribromophenoxy leaving group makes it a premier model compound for elucidating the kinetics of unimolecular and bimolecular glycosidic bond hydrolysis[2][3].
This whitepaper provides an authoritative overview of its structural properties, synthesis, biological significance, and the analytical methodologies required for its quantification.
Chemical Identification & Structural Elucidation
The molecule consists of a β-D-glucopyranose ring linked via an O-glycosidic bond to a 2,4,6-tribromophenyl moiety. The presence of three highly electronegative bromine atoms on the aromatic ring exerts a strong inductive pull, significantly lowering the pKa of the corresponding phenol and transforming the tribromophenoxide anion into an exceptional leaving group[3].
Quantitative Physical Properties
The following table summarizes the validated physicochemical parameters of 2,4,6-Tribromophenyl β-D-glucopyranoside[4][5][6].
| Parameter | Specification |
| IUPAC Name | (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-(2,4,6-tribromophenoxy)tetrahydro-2H-pyran-3,4,5-triol |
| CAS Registry Number | 502495-87-6 |
| Molecular Formula | C₁₂H₁₃Br₃O₆ |
| Molecular Weight | 492.94 g/mol |
| Melting Point | >182°C (Decomposes) |
| Recommended Storage | 2–8°C |
| InChI Key | OLINLHROZJEXTO-GPTQDWHKSA-N |
Causality of Storage Conditions: Why must this stable-looking solid be stored at 2–8°C[6]? The bulky, electron-withdrawing 2,4,6-tribromophenoxy group is highly activated. While stable in a completely dry, neutral solid state, ambient thermal energy combined with trace atmospheric moisture can slowly promote spontaneous heterolytic cleavage of the glycosidic C–O bond. Refrigeration suppresses this thermodynamic degradation pathway.
Chemical Synthesis and Purification Workflows
Synthesizing highly activated aryl glycosides requires careful control of stereochemistry and protection strategies to prevent premature hydrolysis. The standard approach utilizes a modified Koenigs-Knorr reaction followed by Zemplén deacetylation.
Protocol: Synthesis of 2,4,6-Tribromophenyl β-D-Glucopyranoside
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Glycosylation (Anchimeric Assistance)
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Step: Dissolve 2,4,6-tribromophenol (1.0 eq) and acetobromo-α-D-glucose (1.2 eq) in anhydrous dichloromethane (DCM). Add silver carbonate (Ag₂CO₃) as a promoter. Stir in the dark at room temperature for 24 hours.
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Causality: Ag₂CO₃ promotes the abstraction of the anomeric bromide, forming a highly reactive oxocarbenium intermediate. The bulky acetyl group at the C2 position directs the nucleophilic attack of the tribromophenoxide strictly to the β-face via neighboring group participation, ensuring high stereoselectivity.
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Filtration & Intermediate Purification
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Step: Filter the reaction mixture through a Celite pad to remove insoluble silver salts. Concentrate the filtrate and purify via silica gel flash chromatography to isolate the acetylated intermediate.
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Zemplén Deacetylation
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Step: Dissolve the purified intermediate in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) in methanol. Stir at room temperature for 2–4 hours until Thin Layer Chromatography (TLC) indicates complete deprotection.
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Causality: Zemplén transesterification gently removes O-acetyl groups under mildly basic conditions without cleaving the newly formed, highly sensitive aryl glycosidic bond, which would otherwise be destroyed by harsher aqueous basic or acidic hydrolysis.
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Neutralization & Crystallization (Self-Validating Step)
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Step: Neutralize the reaction mixture using a strongly acidic cation-exchange resin (e.g., Dowex 50WX8, H⁺ form) rather than liquid acid. Filter, concentrate, and recrystallize from ethanol/water.
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Causality: Utilizing a solid-phase resin avoids the introduction of aqueous acids that could trigger the rapid hydrolysis of the final product. The pH neutrality of the filtrate validates the safety of the subsequent concentration step.
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Caption: Chemical synthesis workflow of 2,4,6-Tribromophenyl β-D-Glucopyranoside.
Environmental and Biological Significance
2,4,6-Tribromophenol (TBP) is a widely utilized flame retardant and wood preservative. As it accumulates in agricultural environments, plants such as rice (Oryza sativa) absorb TBP through their root systems[1].
To mitigate the toxicity of the lipophilic TBP, the plant's metabolic machinery initiates Phase II biotransformation . Endogenous UDP-glycosyltransferases (UGTs) conjugate a glucose molecule to the phenolic hydroxyl group, generating 2,4,6-tribromophenyl β-D-glucopyranoside (TP490)[1]. This dramatic increase in hydrophilicity allows the plant to compartmentalize the conjugate in vacuoles or excrete it back into the rhizosphere (hydroponic solution), effectively detoxifying the organism.
Caption: Phase II metabolic detoxification pathway of 2,4,6-TBP in rice plants.
Analytical Methodologies: LC-MS/MS Quantification
Accurate quantification of TP490 in complex plant matrices requires rigorous sample preparation to prevent artifactual hydrolysis and overcome severe ion suppression[1][7].
Protocol: Extraction and LC-MS/MS Analysis from Plant Tissue
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Sample Preparation & Homogenization
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Step: Immediately flash-freeze harvested plant roots in liquid nitrogen and lyophilize (freeze-dry) for 48 hours. Grind to a fine powder using a cryogenic ball mill.
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Causality: Lyophilization halts enzymatic degradation by endogenous plant glycosidases (which would cleave the target analyte back to TBP) and ensures a consistent dry-weight basis for highly reproducible quantification.
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Spiking & Extraction (Self-Validating Step)
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Step: Spike exactly 100 mg of the powdered sample with ¹³C-labeled 2,4,6-TBP and a known concentration of synthetic 2,4,6-tribromophenyl β-D-glucopyranoside standard to establish a matrix-matched calibration curve. Extract with a 1:1 (v/v) mixture of methanol and ethyl acetate under ultrasonication at 4°C for 20 minutes.
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Causality: The mixed-polarity solvent effectively solubilizes the hydrophilic glycoside while precipitating large interfering proteins. Using internal standards validates the extraction efficiency, which typically yields recoveries of 72.1–85.9% for the glucoside[1].
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Centrifugation & Concentration
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Step: Centrifuge at 12,000 × g for 10 minutes at 4°C. Collect the supernatant, dry under a gentle stream of nitrogen gas, and reconstitute in the initial LC mobile phase.
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Causality: Low-temperature processing prevents thermal degradation of the glycosidic bond. Nitrogen drying prevents oxidative degradation of trace metabolites.
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Chromatographic Separation & Detection
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Step: Inject the reconstituted sample onto a C18 reverse-phase column. Utilize a gradient elution of Water (0.1% formic acid) and Acetonitrile. Operate the mass spectrometer in Electrospray Ionization negative mode (ESI-), monitoring specific Multiple Reaction Monitoring (MRM) transitions.
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Causality: Formic acid improves peak shape by maintaining the analytes in a consistent ionization state. Because the tribromophenyl group is highly electronegative, it readily stabilizes a negative charge, making ESI- the most sensitive and logical mode for detection (achieving Method Detection Limits of 1.04–1.34 ng L⁻¹)[1].
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References
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Compartmentalization and Excretion of 2,4,6-Tribromophenol Sulfation and Glycosylation Conjugates in Rice Plants Source: Environmental Science & Technology (ACS Publications) URL:[Link]
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Unimolecular, Bimolecular, and Intramolecular Hydrolysis Mechanisms of 4-Nitrophenyl β-D-Glucopyranoside Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
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Some Reactions of the 2,4,6-Tribromophenyl β-D-Pyranosides of Glucose and Xylose Source: Journal of the American Chemical Society URL:[Link]
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Safety Data Sheet: 2,4,6-Tribromophenyl b-D-Glucopyranoside Source: AA Blocks URL:[Link]
